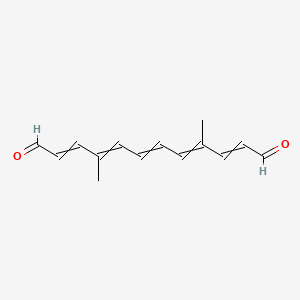
4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial is a 1,12-dialdehyde compound characterized by the presence of double bonds at the 2-, 4-, 6-, 8-, and 10-positions and methyl substituents at the 4- and 9-positions . This compound is part of the apo carotenoid family and is known for its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial typically involves the cleavage of carotenoids such as zeaxanthin. The enzyme responsible for this cleavage acts symmetrically at both the 9-10 and 9’-10’ double bonds, resulting in the formation of this compound and hydroxydihydro-beta-ionone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple double bonds and aldehyde groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of dialdehydes and the effects of conjugated double bonds.
Biology: The compound is studied for its role in the metabolism of carotenoids and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial involves its interaction with molecular targets through its aldehyde groups and conjugated double bonds. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
β-Carotene: A precursor to vitamin A, β-carotene is a carotenoid with a similar structure but lacks the aldehyde groups.
Lutein: Another carotenoid, lutein has similar double bonds but different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and aldehyde groups, which confer distinct chemical and biological properties. Its ability to form reactive intermediates makes it valuable for various research applications .
Properties
CAS No. |
647376-79-2 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4,9-dimethyldodeca-2,4,6,8,10-pentaenedial |
InChI |
InChI=1S/C14H16O2/c1-13(9-5-11-15)7-3-4-8-14(2)10-6-12-16/h3-12H,1-2H3 |
InChI Key |
QXJSYJRWEUENRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=O)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)
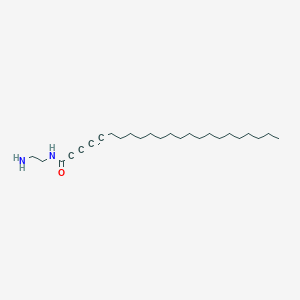
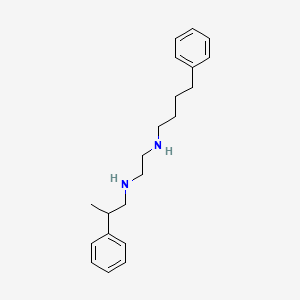
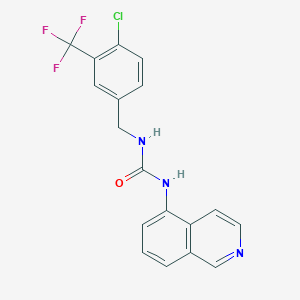
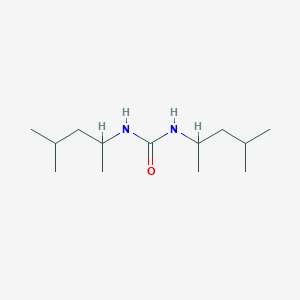

![Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate](/img/structure/B12581705.png)
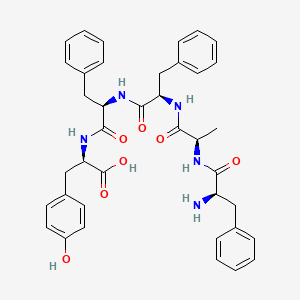
![Benzamide, 4-benzoyl-N-[3-(triethoxysilyl)propyl]-](/img/structure/B12581720.png)
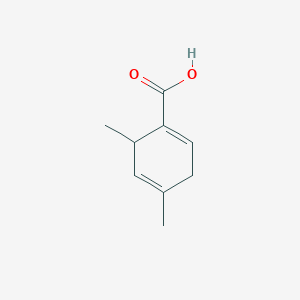
![N-[3-(2-Amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B12581732.png)
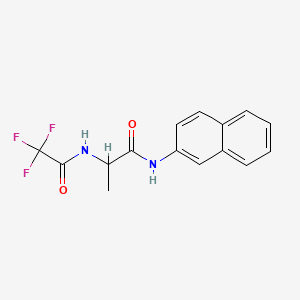
![2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine](/img/structure/B12581743.png)
